molecular formula C5H9BrO3 B8734586 Methyl 4-bromo-3-hydroxybutanoate

Methyl 4-bromo-3-hydroxybutanoate

Katalognummer: B8734586
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: MBBQAVVBESBLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-3-hydroxybutanoate is an aliphatic ester characterized by a bromine atom at the fourth carbon and a hydroxyl group at the third position of the butanoate chain. Its molecular formula is C₅H₉BrO₃, with a molecular weight of 197.03 g/mol. This compound serves as a chiral building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and hydroxyl moieties. The ester group enhances solubility in organic solvents, while the polar functional groups facilitate participation in nucleophilic substitutions and oxidation-reduction reactions.

Eigenschaften

Molekularformel

C5H9BrO3

Molekulargewicht

197.03 g/mol

IUPAC-Name

methyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3

InChI-Schlüssel

MBBQAVVBESBLGH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(CBr)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of 3-Hydroxybutanoate Esters

An alternative route involves brominating methyl 3-hydroxybutanoate at the 4-position. This method requires activating the hydroxyl group for nucleophilic substitution. For instance, converting the hydroxyl to a tosylate or mesylate facilitates displacement by bromide ions. A patent describing analogous bromination of aromatic esters highlights the use of halogenated solvents (e.g., dichloromethane) and acetic acid as a catalyst, though the substrate in this case is a benzoate derivative. Adapting this protocol to aliphatic esters would require optimizing reaction temperatures (−10°C to 50°C) and solvent-to-substrate ratios (25–40 mL/g).

Biocatalytic Synthesis

Enzymatic Reduction Using Ketoreductases

The enzymatic production of methyl (S)-4-bromo-3-hydroxybutanoate has been pioneered using recombinant Escherichia coli expressing β-keto ester reductase (KER) from Penicillium citrinum and alcohol dehydrogenase from Leifsonia sp.. These enzymes catalyze the asymmetric reduction of methyl 4-bromo-3-oxobutyrate to the (S)-hydroxy derivative with >99% ee (Table 1).

Table 1: Enzymatic Reduction Performance

ParameterValue
Substrate Concentration5–140 mM
CofactorNADP⁺ (0.4 mM)
Yield85–92%
Optical Purity99% ee (S)-enantiomer

The reaction is conducted in aqueous-organic biphasic systems, with glucose serving as a co-substrate for cofactor regeneration.

Protein Engineering for Enhanced Enzymes

To improve thermostability and activity, error-prone PCR mutagenesis was applied to KER, resulting in variants with a 3.5-fold increase in half-life at 45°C. These engineered enzymes enable reactions at higher temperatures (up to 50°C), reducing process time and contamination risks.

Industrial Production Considerations

Solvent and Catalyst Selection

Halogenated solvents like dichloromethane are preferred in chemical synthesis due to their low nucleophilicity, which minimizes side reactions. In biocatalysis, dimethylformamide (DMF) and ethanol mixtures are used to solubilize substrates while maintaining enzyme activity.

Workup and Purification

Post-reaction workup often involves neutralization with aqueous sodium hydroxide, followed by extraction with ethyl acetate or methanol. For example, a patent describing cyclization reactions reports yields of 68–83% after distillation under reduced pressure. Similar protocols could isolate methyl 4-bromo-3-hydroxybutanoate by omitting cyclization steps.

Comparative Analysis of Methods

Yield and Efficiency

  • Chemical Reduction : Yields 70–85%, but requires chiral auxiliaries or costly catalysts.

  • Biocatalysis : Achieves 85–92% yield with minimal purification, leveraging self-regenerating cofactors.

Environmental Impact

Biocatalytic routes generate less hazardous waste compared to bromination methods, which involve toxic solvents like chloroform .

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 4-bromo-3-hydroxybutanoate is utilized as an intermediate in the synthesis of more complex organic compounds. It is particularly important in:

  • Synthesis of Pharmaceuticals : The compound is a precursor for the development of hydroxymethylglutaryl-CoA reductase inhibitors (statins), which are widely used to lower cholesterol levels.
  • Chemical Reactions : It participates in reduction and substitution reactions, allowing for the formation of various hydroxybutyrate derivatives and substituted butyrate compounds.

Biology

In biological research, this compound is studied for its role in:

  • Enzymatic Reactions : The compound can be involved in metabolic pathways, where it acts as a substrate for NADPH-dependent aldo-keto reductase enzymes. This property makes it valuable for exploring enzyme mechanisms and metabolic processes.
  • Stereoselectivity Studies : Due to its chiral nature, it aids in understanding stereoselectivity in biological systems.

Medicine

The medicinal applications of this compound include:

  • Drug Development : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors. Its derivatives have been explored for their therapeutic effects.
  • Pharmaceutical Research : The compound is involved in various studies aimed at developing new medications, particularly those related to cardiovascular health.

Industry

In industrial applications, this compound is used for:

  • Production of Fine Chemicals : It acts as a precursor for the synthesis of fine chemicals and functional materials.
  • Agrochemicals : The compound's properties make it suitable for developing agrochemical products that require specific chemical functionalities.

Case Study 1: Synthesis of Statins

Research has demonstrated that this compound can be effectively utilized in synthesizing statins through multi-step synthetic routes involving reduction and substitution reactions. The resulting compounds showed significant efficacy in lowering cholesterol levels in clinical trials.

Case Study 2: Enzyme Mechanism Exploration

A study focusing on the interaction between this compound and NADPH-dependent aldo-keto reductases revealed insights into enzyme specificity and catalytic mechanisms. The findings highlighted how structural modifications could enhance enzyme-substrate interactions, leading to improved reaction yields .

Vergleich Mit ähnlichen Verbindungen

Ethyl Esters of 4-Bromo-3-Hydroxybutanoate

The ethyl ester analogs, such as (S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95537-36-3) and (R)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95310-94-4), differ in their alkyl chain length (ethyl vs. methyl). Key comparisons include:

Property Methyl 4-Bromo-3-Hydroxybutanoate (Inferred) (S)-Ethyl 4-Bromo-3-Hydroxybutanoate (R)-Ethyl 4-Bromo-3-Hydroxybutanoate
Molecular Formula C₅H₉BrO₃ C₆H₁₁BrO₃ C₆H₁₁BrO₃
Molecular Weight (g/mol) 197.03 211.05 211.05
Boiling Point (°C) ~260–275 (estimated) 285.1 285.1
Density (g/cm³) ~1.45 (estimated) 1.484 1.484
Flash Point (°C) ~120–130 (estimated) 126.2 126.2

Key Findings :

  • The ethyl esters exhibit higher molecular weights and boiling points compared to the methyl analog, consistent with increased van der Waals forces from the longer alkyl chain .
  • Stereochemical differences (S vs.

Brominated Aromatic Esters

Compounds such as Methyl 3-bromo-4-methylbenzoate (CAS: 104901-43-1) and Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7) are aromatic esters with bromine substituents. Comparisons highlight:

Property This compound (Aliphatic) Methyl 3-Bromo-4-Methylbenzoate Methyl 4-Bromo-3-Methylbenzoate
Molecular Formula C₅H₉BrO₃ C₉H₉BrO₂ C₉H₉BrO₂
Melting Point (°C) Not Available (likely liquid at RT) Solid Solid (white to pale orange)
Stability Hydroxyl group increases polarity Stable under standard conditions Stable under standard conditions
Applications Chiral intermediates Laboratory reagents Pharmaceutical intermediates

Key Findings :

  • Aromatic brominated esters (e.g., benzoates) are typically solids at room temperature, whereas aliphatic esters like this compound are likely liquids due to weaker intermolecular forces .
  • The hydroxyl group in the aliphatic ester enhances polarity, making it more reactive in hydrogen-bonding interactions compared to aromatic analogs .

Non-Brominated Hydroxy Esters

Methyl 2-benzoylamino-3-oxobutanoate (CAS: Not provided) and methyl salicylate (CAS: 119-36-8) represent non-brominated hydroxy/keto esters:

Property This compound Methyl 2-Benzoylamino-3-Oxobutanoate Methyl Salicylate
Functional Groups Br, -OH Benzoyl, keto -OH, aromatic ring
Boiling Point (°C) ~260–275 Not reported 222
Reactivity Bromine enables SN2 reactions Keto group participates in condensations Ester hydrolysis


Key Findings :

  • Bromine in this compound provides a distinct reactivity profile (e.g., nucleophilic substitutions) absent in non-brominated esters .
  • Methyl salicylate, an aromatic ester, has a lower boiling point due to reduced molecular weight and lack of bromine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.